molecular formula C25H40N8O2 B606254 BMS 813160-Bio-X CAS No. 1286279-29-5

BMS 813160-Bio-X

Cat. No. B606254
M. Wt: 484.649
InChI Key: CMVHFGNTABZQJU-HCXYKTFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-813160 is a potent antagonist of chemokine receptor 2 (CCR2) and CCR5 . It specifically binds and prevents the activation of both CCR2 and CCR5 . It has been used in research studies for the treatment of pancreatic cancer .


Molecular Structure Analysis

The molecular formula of BMS-813160 is C25H40N8O2 . Its defining structural feature is a unique chiral all cis triamino cyclohexane core .


Physical And Chemical Properties Analysis

BMS-813160 has good permeability at pH = 7.4 in PAMPA experiments and demonstrated excellent human liver microsome stability .

Scientific Research Applications

Application 1: Treatment of Pancreatic Ductal Adenocarcinoma (PDAC)

  • Summary of the Application: BMS-813160 is being tested in combination with other drugs for the treatment of pancreatic cancer . The drugs being tested alongside BMS-813160 are nivolumab, gemcitabine, and nab-paclitaxel .
  • Methods of Application or Experimental Procedures: The research study involves administering BMS-813160, nivolumab, gemcitabine, and nab-paclitaxel to treat pancreatic cancer . The investigators are looking at both the side effects and the way the disease responds to treatment .
  • Results or Outcomes: The study is still ongoing, so the final results are not yet available .

Application 2: Enhancing Immune Responses in Locally Advanced Pancreatic Adenocarcinoma (LAPC)

  • Summary of the Application: The use of GVAX, Nivolumab, and BMS-813160 is hypothesized to promote immune responses through enhanced effector T cell infiltration and activation by GVAX and nivolumab while inhibiting immunosuppressive tumor-associated macrophages via CCR2/5 inhibition with BMS-813160 .
  • Methods of Application or Experimental Procedures: This open-label, single-center two-arm phase I/II trial uses neoadjuvant/adjuvant nivolumab and BMS-813160 +/- GVAX following 8 to 16 doses of FOLFIRINOX and SBRT in patients with newly diagnosed LAPC .
  • Results or Outcomes: The study is still ongoing, so the final results are not yet available .

Application 3: Treatment of Borderline Resectable and Locally Advanced Pancreatic Ductal Adenocarcinoma (PDAC)

  • Summary of the Application: BMS-813160 is being tested in combination with nivolumab, gemcitabine, and nab-paclitaxel for the treatment of borderline resectable and locally advanced pancreatic ductal adenocarcinoma (PDAC) .
  • Methods of Application or Experimental Procedures: The research study involves administering BMS-813160, nivolumab, gemcitabine, and nab-paclitaxel to treat PDAC . The investigators are looking at both the side effects and the way the disease responds to treatment .
  • Results or Outcomes: The study is still ongoing, so the final results are not yet available .

Application 4: Enhancing Immune Responses in Locally Advanced Pancreatic Adenocarcinoma (LAPC)

  • Summary of the Application: The use of GVAX, Nivolumab, and BMS-813160 is hypothesized to promote immune responses through enhanced effector T cell infiltration and activation by GVAX and nivolumab while inhibiting immunosuppressive tumor-associated macrophages via CCR2/5 inhibition with BMS-813160 .
  • Methods of Application or Experimental Procedures: This open-label, single-center two-arm phase I/II trial uses neoadjuvant/adjuvant nivolumab and BMS-813160 +/- GVAX following 8 to 16 doses of FOLFIRINOX and SBRT in patients with newly diagnosed LAPC .
  • Results or Outcomes: The study is still ongoing, so the final results are not yet available .

Application 5: Treatment of Advanced Pancreatic or Colorectal Cancer

  • Summary of the Application: BMS-813160 is being tested in combination with chemotherapy or nivolumab in patients with advanced pancreatic or colorectal cancer .
  • Methods of Application or Experimental Procedures: The research study involves administering BMS-813160 in combination with chemotherapy or nivolumab to treat advanced pancreatic or colorectal cancer . The investigators are looking at both the side effects and the way the disease responds to treatment .
  • Results or Outcomes: The study is still ongoing, so the final results are not yet available .

Application 6: Combination with Gritstone’s KRAS-directed Vaccine Candidate, SLATE-KRAS

  • Summary of the Application: BMS-813160 is being tested in combination with Gritstone’s KRAS-directed vaccine candidate, SLATE-KRAS, in a Phase 1 study .
  • Methods of Application or Experimental Procedures: The research study involves administering BMS-813160 in combination with Gritstone’s KRAS-directed vaccine candidate, SLATE-KRAS . The investigators are looking at both the side effects and the way the disease responds to treatment .
  • Results or Outcomes: The study is still ongoing, so the final results are not yet available .

Safety And Hazards

BMS-813160 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

BMS-813160 is under investigation in clinical trials for its potential use in treating pancreatic and colorectal cancers . The use of BMS-813160 in combination with other drugs like nivolumab and chemotherapy is being explored .

properties

IUPAC Name

N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVHFGNTABZQJU-HCXYKTFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BMS 813160-Bio-X

CAS RN

1286279-29-5
Record name BMS-813160
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286279295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-813160
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-813160
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U7957287
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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